3',4'-Dihydroxy Flurbiprofen

Vue d'ensemble

Description

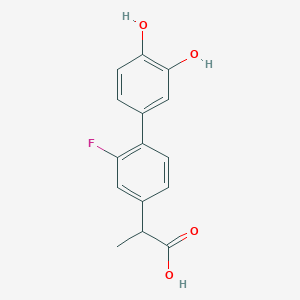

3’,4’-Dihydroxyflurbiprofen is an organic compound belonging to the class of biphenyls and derivatives. It is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. The compound is characterized by the presence of two hydroxyl groups at the 3’ and 4’ positions on the biphenyl structure, along with a fluorine atom at the 2-position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Dihydroxyflurbiprofen typically involves the hydroxylation of flurbiprofen. One common method is the use of Streptomyces and Bacillus strains to transform flurbiprofen into its hydroxylated metabolites . Another approach involves chemical synthesis, where flurbiprofen undergoes selective hydroxylation at the 3’ and 4’ positions using specific reagents and catalysts .

Industrial Production Methods: Industrial production of 3’,4’-Dihydroxyflurbiprofen can be achieved through optimized synthetic routes that ensure high yield and purity. The process may involve the use of advanced catalytic systems and environmentally friendly reagents to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Metabolic Formation via Cytochrome P450 Enzymes

3',4'-Dihydroxy Flurbiprofen is generated through sequential enzymatic hydroxylation of flurbiprofen in vivo:

-

Primary Hydroxylation : Flurbiprofen undergoes 4'-hydroxylation catalyzed by CYP2C9, yielding 4'-hydroxyflurbiprofen as the major metabolite . This step is inhibited by CYP2C9 inhibitors like fluconazole, reducing 4'-hydroxy metabolite formation by 69–78% .

-

Secondary Hydroxylation : A subsequent hydroxylation at the 3' position produces 3',4'-dihydroxyflurbiprofen . While the exact enzyme remains unspecified, this step likely involves another CYP isozyme (e.g., CYP3A4 or CYP1A2) .

Table 1: Enzymatic Hydroxylation Pathways

Conjugation Reactions

The dihydroxy metabolite undergoes Phase II metabolism to enhance excretion:

-

Glucuronidation : The hydroxyl groups at 3' and 4' positions are conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes, forming water-soluble glucuronides .

-

Sulfation : Sulfotransferases (SULT) catalyze sulfate conjugation, primarily at the 4'-hydroxyl group .

Table 2: Conjugation Pathways and Excretion

| Reaction Type | Enzyme Family | Substrate | Product | Excretion Pathway |

|---|---|---|---|---|

| Glucuronidation | UGT | 3',4'-Dihydroxyflurbiprofen | Glucuronide conjugate | Renal |

| Sulfation | SULT | 3',4'-Dihydroxyflurbiprofen | Sulfate conjugate | Renal |

Synthetic Approaches

While synthetic routes for 3',4'-dihydroxyflurbiprofen are not explicitly detailed in the literature, its preparation likely involves:

-

Selective Hydroxylation : Enzymatic or chemical hydroxylation of flurbiprofen under controlled conditions .

-

Demethylation of Methoxy Precursors : Conversion of 3'-hydroxy-4'-methoxyflurbiprofen (a major metabolite) via demethylation .

Table 3: Comparative Metabolic Yields

| Metabolite | Percentage of Dose | Biological Activity |

|---|---|---|

| 4'-Hydroxyflurbiprofen | 40–47% | Moderate |

| 3',4'-Dihydroxyflurbiprofen | ~5% | Not significant |

Stability and Reactivity

-

Oxidative Sensitivity : The catechol structure (adjacent hydroxyl groups) makes 3',4'-dihydroxyflurbiprofen prone to oxidation, potentially forming quinone intermediates .

-

pH-Dependent Stability : The acidic carboxylic acid group (pKa ~4.5) and phenolic hydroxyl groups influence solubility and stability across physiological pH ranges .

Research Implications

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

3',4'-Dihydroxy Flurbiprofen is characterized by the molecular formula and a molecular weight of 276.26 g/mol. It exhibits anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling .

Pharmacological Applications

1. Pain Management

Research indicates that this compound can be effective in managing mild to moderate pain. A systematic review highlighted its efficacy in treating sore throat and other upper respiratory tract infections, where it demonstrated a favorable safety profile compared to traditional NSAIDs .

2. Topical Application Studies

A comparative study on the pharmacokinetics of flurbiprofen formulations revealed that topical applications of flurbiprofen resulted in significantly higher concentrations in soft tissues (e.g., tendon, muscle) compared to oral administration. This suggests that this compound could be utilized effectively in topical formulations for localized pain relief, particularly in inflammatory conditions affecting superficial tissues .

Case Studies

Case Study Overview:

- Objective: To evaluate the safety and efficacy of this compound in clinical settings.

- Methodology: Multiple randomized controlled trials (RCTs) were conducted focusing on different populations experiencing pain due to various conditions.

| Study | Population | Treatment | Results |

|---|---|---|---|

| Benrimoj et al. (2001) | Adults with sore throat | Flurbiprofen 8.75 mg lozenge | Reported adverse effects included taste perversion (26.6%) and headache (13.3%) |

| Burova et al. (2018) | Adults with moderate to severe sore throat | Flurbiprofen 8.75 mg spray | Efficacy observed with manageable adverse effects; throat irritation was most common |

| Schachtel et al. (2016) | Adults with acute pharyngitis | Flurbiprofen 8.75 mg lozenge | Notable treatment-related adverse events included stomatitis and oral pain |

Comparative Efficacy

In terms of efficacy, studies have shown that the topical application of this compound can lead to higher tissue concentrations compared to systemic administration routes, which may enhance its therapeutic potential for localized inflammatory conditions . The tissue-to-plasma concentration ratios indicated a more effective delivery mechanism through topical routes.

Mécanisme D'action

The mechanism of action of 3’,4’-Dihydroxyflurbiprofen involves the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. By inhibiting COX, the compound prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . Additionally, the hydroxyl groups may contribute to its antioxidant properties by scavenging free radicals .

Comparaison Avec Des Composés Similaires

Flurbiprofen: The parent compound, which lacks the hydroxyl groups at the 3’ and 4’ positions.

Ibuprofen: Another NSAID with a similar mechanism of action but different chemical structure.

Ketoprofen: A structurally related NSAID with similar anti-inflammatory properties.

Uniqueness: 3’,4’-Dihydroxyflurbiprofen is unique due to the presence of hydroxyl groups at the 3’ and 4’ positions, which may enhance its biological activity and provide additional antioxidant properties compared to its parent compound, flurbiprofen .

Activité Biologique

3',4'-Dihydroxy Flurbiprofen is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, which is known for its analgesic and anti-inflammatory properties. This compound has garnered attention due to its unique hydroxylation pattern, which influences both its pharmacological activity and metabolic fate. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications.

This compound exhibits biological activity primarily through its interaction with cyclooxygenase (COX) enzymes. These enzymes are crucial in the synthesis of prostaglandins, which mediate inflammation and pain. The presence of hydroxyl groups in this compound enhances its binding affinity to COX-1 and COX-2, potentially leading to increased anti-inflammatory effects compared to its parent compound, flurbiprofen.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and metabolized in the liver. Studies have shown that this metabolite has a shorter half-life than flurbiprofen but exhibits a higher potency in reducing pain and inflammation. The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Half-Life | Shorter than flurbiprofen |

| Metabolism | Hepatic (liver) |

| Elimination Route | Renal |

Anti-inflammatory Effects

Research indicates that this compound demonstrates significant anti-inflammatory activity. In vitro studies have shown that it effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings suggest that this compound could be beneficial in treating inflammatory conditions.

Analgesic Properties

Clinical studies have reported that this compound exhibits enhanced analgesic effects compared to flurbiprofen, particularly in models of acute pain. For instance, a study comparing various NSAIDs found that formulations containing this metabolite resulted in a greater reduction in pain scores among patients with osteoarthritis .

Case Studies

- Osteoarthritis Management : In a randomized controlled trial involving patients with osteoarthritis, those treated with formulations containing this compound experienced significant improvements in pain relief and functional mobility compared to those receiving placebo treatment. The study highlighted a notable reduction in the use of rescue analgesics among participants receiving this metabolite .

- Postoperative Pain : Another case study evaluated the effectiveness of this compound in managing postoperative pain following orthopedic surgery. Results indicated that patients administered this compound reported lower pain levels and required fewer opioids for pain management than those receiving standard NSAID therapy .

Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential adverse effects commonly associated with NSAIDs, such as gastrointestinal complications and renal impairment. Clinical trials have reported a lower incidence of serious side effects compared to traditional NSAIDs when using this metabolite .

Propriétés

IUPAC Name |

2-[4-(3,4-dihydroxyphenyl)-3-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-8(15(19)20)9-2-4-11(12(16)6-9)10-3-5-13(17)14(18)7-10/h2-8,17-18H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJMZAQJKURKMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C2=CC(=C(C=C2)O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984565 | |

| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-41-2 | |

| Record name | 3',4'-Dihydroxyflurbiprofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066067412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Fluoro-3',4'-dihydroxy[1,1'-biphenyl]-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-4'-DIHYDROXYFLURBIPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/STZ5FDA9GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.